molecular formula C30H25NO2 B415786 4-[4-(benzyloxy)-3-methoxyphenyl]-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline

4-[4-(benzyloxy)-3-methoxyphenyl]-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline

Cat. No.: B415786
M. Wt: 431.5g/mol
InChI Key: ODFGSEBHONULBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(benzyloxy)-3-methoxyphenyl]-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline is a complex organic compound with a unique structure that combines several aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(benzyloxy)-3-methoxyphenyl]-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often include the use of palladium catalysts and boron reagents under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[4-(benzyloxy)-3-methoxyphenyl]-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.

Scientific Research Applications

4-[4-(benzyloxy)-3-methoxyphenyl]-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and cellular pathways.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[4-(benzyloxy)-3-methoxyphenyl]-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and aromatic compounds with methoxy and benzyloxy groups. Examples include:

Uniqueness

What sets 4-[4-(benzyloxy)-3-methoxyphenyl]-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline apart is its unique combination of aromatic rings and functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C30H25NO2

Molecular Weight

431.5g/mol

IUPAC Name

12-(3-methoxy-4-phenylmethoxyphenyl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene

InChI

InChI=1S/C30H25NO2/c1-32-28-18-22(15-17-27(28)33-19-20-8-3-2-4-9-20)30-25-13-7-12-24(25)29-23-11-6-5-10-21(23)14-16-26(29)31-30/h2-6,8-11,14-18H,7,12-13,19H2,1H3

InChI Key

ODFGSEBHONULBP-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2=NC3=C(C4=C2CCC4)C5=CC=CC=C5C=C3)OCC6=CC=CC=C6

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC3=C(C4=C2CCC4)C5=CC=CC=C5C=C3)OCC6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.